molecular formula C8H7BrN2O B11879619 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine CAS No. 95911-61-8

3-Bromo-3-(4-methoxyphenyl)-3H-diazirine

Cat. No.: B11879619
CAS No.: 95911-61-8
M. Wt: 227.06 g/mol
InChI Key: WRMAOLHDAXVBKI-UHFFFAOYSA-N
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Description

3-Bromo-3-(4-methoxyphenyl)-3H-diazirine is a chemical compound of significant interest in advanced biochemical research and photochemistry. As a diazirine-based reagent, its primary research value lies in its function as a potent photoactivatable crosslinker. Upon exposure to ultraviolet light, the diazirine ring decomposes to generate a highly reactive carbene intermediate. This carbene can form covalent bonds with nearby molecules, enabling researchers to "capture" and study transient molecular interactions that are otherwise difficult to observe. This mechanism is particularly valuable for identifying binding sites and mapping protein-protein or protein-ligand interactions . While the specific potency of this bromo- and methoxy- substituted variant requires experimental determination, research on structurally similar trifluoromethyldiazirine-functionalized compounds demonstrates their exceptional utility. Such photoreactive analogs are successfully used to create potent pharmacological probes for identifying anesthetic binding sites on complex protein targets like the GABAA receptor . The presence of the bromine atom and methoxyphenyl group on the diazirine framework makes this compound a versatile synthetic intermediate, offering potential pathways for further chemical modification and radiolabeling to create custom probes with high specific activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, especially during photolabeling experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95911-61-8

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-3-(4-methoxyphenyl)diazirine

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3

InChI Key

WRMAOLHDAXVBKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(N=N2)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromo 3 4 Methoxyphenyl 3h Diazirine and Analogues

Precursor Synthesis and Functionalization Routes

The foundation for the synthesis of 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine is the preparation of appropriately functionalized precursors. This involves the synthesis of a halogenated aryl ketone and its subsequent conversion to an oxime derivative, which serves as the direct precursor to the diaziridine ring system.

Synthesis of Halogenated Aryl Ketones and Oxime Derivatives

The synthesis typically commences with a suitable aryl ketone, in this case, 4-methoxyacetophenone. To introduce the necessary bromine atom, an α-halogenation reaction is performed. The reaction of enolizable aromatic ketones with an electrophilic bromine source, such as molecular bromine (Br₂), under acidic conditions is a straightforward route to α-bromo aryl ketones. nih.gov

Once the α-bromo-4-methoxyacetophenone is obtained, the next step is its conversion into an oxime. Oximation is a standard transformation in organic chemistry, achieved by the condensation of a ketone with hydroxylamine (B1172632). wikipedia.orgresearchgate.net This reaction is generally carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. wikipedia.orgnih.govthieme-connect.denih.gov The nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration, yields the corresponding oxime derivative. researchgate.net Solvent-free methods using catalysts like Bi₂O₃ have also been developed as environmentally friendly alternatives. nih.gov

Step Reactant Reagents Product Typical Conditions
α-Bromination 4-methoxyacetophenoneBr₂ in acetic acidα-bromo-4-methoxyacetophenoneMicrowave irradiation or heating
Oximation α-bromo-4-methoxyacetophenoneHydroxylamine hydrochloride, Base (e.g., pyridine, sodium acetate)α-bromo-4-methoxyacetophenone oximeReflux in an alcoholic solvent

Formation of Diaziridine Intermediates from Oximes

The conversion of the oxime into a diaziridine is a critical step in forming the three-membered ring. A common and effective method involves the activation of the oxime's hydroxyl group, typically by converting it into a better leaving group, such as a tosylate or mesylate. wikipedia.org This is achieved by reacting the oxime with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. rsc.org

The resulting O-sulfonylated oxime is then treated with ammonia (B1221849). wikipedia.orgresearchgate.net The reaction proceeds via a proposed mechanism involving the nucleophilic attack of ammonia, leading to the displacement of the tosyl or mesyl group and subsequent intramolecular cyclization to form the diaziridine ring. nih.gov This transformation is often carried out in a solvent like ether or methanol (B129727) at low temperatures. nih.gov Alternative methods for diaziridine formation include the direct reaction of a ketone with ammonia in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). wikipedia.orgrsc.orgnih.gov

Regioselective and Stereoselective Synthetic Approaches for Diazirine Derivatives

Achieving regioselectivity in diazirine synthesis is crucial when starting from unsymmetrical ketones or when performing post-synthetic modifications. The initial choice of ketone dictates the substitution pattern on the diazirine carbon. For analogues of this compound, regioselectivity is primarily controlled by the synthesis of the starting aryl ketone.

While this compound itself is achiral, the synthesis of chiral diazirine derivatives is an area of interest. Asymmetric synthesis can be approached by using chiral starting materials or auxiliaries. For example, the synthesis of chiral trifluoromethyldiazirine-based lactisole derivatives has been achieved, where the chirality of the starting material was maintained throughout the multi-step synthesis, including oximation, tosylation, diaziridine formation, and final oxidation. nih.gov Such strategies demonstrate that stereocenters elsewhere in a molecule can be preserved during the diazirine formation sequence. Furthermore, methods for the regioselective hydroamination of olefins using diazirines have been developed, showcasing the ability to control the addition across a double bond in subsequent reactions of the diazirine product. chemrxiv.orgnih.gov

Post-Synthetic Derivatization of the Aromatic Ring System

After the successful synthesis of the diazirine ring, the aromatic moiety can be further functionalized. This allows for the introduction of various substituents to modulate the compound's properties. The stability of the diazirine ring to certain reaction conditions is a key consideration in this approach. Aryl trifluoromethyl diazirines, for example, exhibit notable stability in both acidic and basic conditions. nih.govacs.org

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The methoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. youtube.com Since the para position is already occupied by the diazirine-containing substituent, incoming electrophiles will be directed to the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring).

Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org The reaction conditions would need to be carefully selected to be compatible with the diazirine ring. The success of such a post-synthetic modification depends on the relative reactivity of the aromatic ring and the stability of the diazirine functionality under the specific electrophilic conditions.

Introduction of Additional Functional Handles and Tags

The utility of this compound and its analogues in chemical biology, particularly in photoaffinity labeling (PAL), is significantly enhanced by the incorporation of additional functional handles and reporter tags. semanticscholar.orgnih.gov These modifications convert the core diazirine structure into a multifunctional photo-probe capable of not only covalently capturing interacting biomolecules but also enabling their subsequent detection, enrichment, and identification. nih.govacs.org This late-stage derivatization is a key strategy in target identification and chemical proteomics. nih.govrsc.org

The primary goal of adding functional handles is to introduce a site for bioorthogonal conjugation, a type of reaction that can occur in a biological system without interfering with native biochemical processes. The most common handles are terminal alkynes and azides, which are small, minimally perturbative, and can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.gov This approach allows for a two-step labeling process: first, the diazirine probe crosslinks to its target upon photoactivation; second, a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) bearing the complementary azide (B81097) or alkyne handle is "clicked" onto the captured protein-probe adduct. nih.gov This method avoids the use of probes pre-labeled with bulky reporter groups, which could otherwise hinder the initial binding interaction between the probe and its target protein. nih.gov

Reporter tags are moieties that facilitate the detection and purification of labeled biomolecules. Biotin is a widely used tag due to its high-affinity interaction with streptavidin, which can be exploited for the efficient enrichment of labeled proteins from complex cellular lysates using streptavidin-coated beads. nih.gov Fluorophores are another class of reporter tags that enable the direct visualization of labeled proteins via techniques like in-gel fluorescence scanning. nih.gov

In recent years, the development of "fully-functionalized" (FF) tags has streamlined the process by integrating the photoreactive diazirine, a reporter group (or a handle for its attachment), and a synthetically functionalizable handle for conjugation to a molecule of interest into a single, modular reagent. nih.govrsc.orgresearchgate.net These FF tags offer a versatile alternative for converting a bioactive small molecule into a chemical probe, often in a single synthetic step. nih.gov Systematic evaluations of various diazirine-based FF tags have been conducted to compare their reactivity, photoactivation kinetics, and impact on the proteomic profiles of chemical probes. nih.gov These studies reveal that the structure of the tag, including whether it is based on an alkyl or aryl diazirine, its size, and the nature of neighboring groups, can have a profound effect on its performance in chemical proteomic investigations. semanticscholar.orgnih.gov

Below is a summary of common functional handles and tags incorporated into diazirine probes:

Functional MoietyTypePurposeCommon Reaction/Interaction
Terminal Alkyne Functional HandleBioorthogonal conjugationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide Functional HandleBioorthogonal conjugationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Biotin Reporter TagAffinity purification/EnrichmentHigh-affinity binding to Streptavidin
Fluorophore Reporter TagVisualization/DetectionFluorescence imaging (e.g., in-gel scanning)
N-hydroxysuccinimide (NHS) ester Functional HandleLigand couplingReacts with primary amines to form stable amide bonds
Tag TypeDiazirine CoreKey FeaturesHalf-life (Photo-decomposition)
LD–F Minimalist DialkylSmall size to reduce perturbations5.4 min
BD–F Branched DialkylLess embedded diazirine2.6 min
Ar–F ArylProposed high efficiency, minimized side productsRapid initial decay (<2 min), then slow decay (t½ = 29 min)
DF–F DifluoroalkynylCompact with proximal difluoro groupLittle photoactivation (<10% after 90 min)
Tm–F Terminal AlkylNewly developed minimalist tagLittle photoactivation (<10% after 90 min)
Data derived from a systematic evaluation of fully-functionalized diazirine tags. Half-lives were determined under specific irradiation conditions. nih.gov

The strategic introduction of these functional handles and tags is a pivotal step in the synthesis of advanced photoaffinity probes based on the this compound scaffold, enabling sophisticated experiments to elucidate ligand-protein interactions within native biological environments. nih.govnih.gov

Photophysical and Photochemical Activation of 3 Bromo 3 4 Methoxyphenyl 3h Diazirine

Photolysis Mechanisms and Pathways to Carbene Formation

Upon irradiation with ultraviolet (UV) light, typically in the 350-365 nm range, aryl-diazirines undergo decomposition to release molecular nitrogen and form a corresponding carbene. nih.govresearchgate.net This transformation from a stable precursor to a highly reactive species proceeds via two primary, competing photochemical pathways. nih.govrsc.orgresearchgate.netresearchgate.net While specific mechanistic studies on 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine are not extensively documented, its behavior is understood by analogy to closely related aryl-halodiazirines and other substituted aryl-diazirines. researchgate.netnih.gov The two canonical pathways are the direct photoextrusion of dinitrogen and valence isomerization to a diazoalkane intermediate.

One of the primary photochemical events is the direct cleavage of the C-N bonds within the diazirine ring, leading to the concerted extrusion of a nitrogen molecule (N₂) and the instantaneous formation of the corresponding singlet carbene, 1-bromo-1-(4-methoxyphenyl)carbene. nih.govresearchgate.net Ultrafast spectroscopic studies on analogous aryl-halodiazirines have demonstrated that carbene formation can occur within the time resolution of the spectrometer, on the order of picoseconds or even femtoseconds following photoexcitation. researchgate.netnih.gov This pathway generates the highly reactive singlet carbene in a single quantum event, which can then engage in characteristic carbene reactions such as insertions into X-H bonds (where X = C, O, N) or cycloadditions. rsc.orgnih.gov

Quantum Yields and Photochemical Efficiencies of Carbene Generation

The quantum yield for carbene generation from aryl-diazirines, a measure of the efficiency of the photochemical process, is highly sensitive to the surrounding environment, particularly the solvent. researchgate.netacs.org While specific quantum yield data for this compound is not available, studies on analogous compounds demonstrate significant variability. For example, the conversion of aryl-diazirines to carbenes can be as high as 65% in a non-polar solvent like cyclohexane but can drop to 10% in a polar aprotic solvent like DMSO. researchgate.netacs.org

Furthermore, the electronic nature of the substituents on the aryl ring plays a crucial role. The presence of an electron-donating group, such as the 4-methoxy group in the target compound, has been shown to enhance the C-H insertion efficiency of the resulting carbene. nih.gov This suggests that this compound is likely to be an effective carbene precursor, particularly for reactions involving C-H insertion.

SolventCarbene Conversion Efficiency (%) for a Model Aryl-Diazirine
Cyclohexane~65
Chlorobenzene~50
DMSO~10

Data adapted from studies on analogous aryl-diazirines to illustrate the principle of solvent-dependent photochemical efficiency. researchgate.netacs.org

Thermal Activation Pathways for Carbene Generation

In addition to photochemical activation, this compound can be induced to form a carbene through thermal means. nih.govnih.gov The thermal decomposition of aryl-halodiazirines typically occurs at elevated temperatures, with studies on related 3-chloro-3-aryldiazirines conducted in the 60–100 °C range. researchgate.net The mechanism is believed to involve a rate-determining ring-opening step, which is followed by either the loss of N₂ to form the carbene or isomerization to the diazo compound. rsc.org

The thermal stability of an aryl-diazirine and its activation temperature are significantly influenced by the electronic properties of the aromatic substituents. nih.gov Electron-donating groups, such as the 4-methoxy group, lower the activation energy required for thermal decomposition. nih.gov This effect makes electron-rich diazirines like this compound suitable for applications where lower activation temperatures are desirable.

Para-Substituent on Aryl Ring (Model: Trifluoromethyl Aryl Diazirine)Activation Onset Temperature (Tonset, °C)Activation Peak Temperature (Tpeak, °C)
-OCH3 (Electron-Donating)88113
-H (Neutral)104130
-NO2 (Electron-Withdrawing)118144

Data from a comprehensive study on substituted aryl-diazirines, demonstrating the effect of electronics on thermal activation temperatures. nih.gov

Characterization and Reactivity of Photogenerated Intermediates from 3 Bromo 3 4 Methoxyphenyl 3h Diazirine

Generation and Spectroscopic Fingerprints of Arylhalocarbene Species

Photolysis of 3-aryl-3-halodiazirines is a well-established method for generating arylhalocarbenes. For 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine, UV irradiation leads to the extrusion of nitrogen and the formation of 4-methoxyphenyl(bromo)carbene. The spectroscopic signature of such transient species is typically captured using time-resolved techniques like laser flash photolysis (LFP).

The generation of the carbene can be represented by the following reaction:

Photolysis of this compound

Table 1: Expected Spectroscopic Techniques for Carbene Characterization

Spectroscopic TechniqueInformation Provided
Transient UV-Vis Absorption Spectroscopy Provides information on the electronic transitions of the carbene, allowing for the determination of its absorption maxima and lifetime.
Time-Resolved Infrared (TRIR) Spectroscopy Offers insights into the vibrational modes of the carbene, which can help in confirming its structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy Used to detect and characterize the triplet state of the carbene, if present.

Dynamics of Valence Isomerization to Diazoalkane Species

A competing pathway to carbene formation in the photolysis of diazirines is the valence isomerization to the corresponding diazoalkane. This process involves the rearrangement of the cyclic diazirine structure to its linear isomer, 1-bromo-1-(4-methoxyphenyl)diazomethane. This isomerization can occur both thermally and photochemically and is often in equilibrium with the diazirine.

The ratio of carbene to diazoalkane formation is highly dependent on the substituents on the diazirine ring and the reaction conditions, including the solvent and excitation wavelength. Computational studies on similar halodiazirines suggest that the isomerization can proceed through a concerted mechanism. The diazoalkane intermediate can be a "photochemical dead-end" in some cases, as it may be more stable or react differently than the intended carbene. However, the diazoalkane itself can also be photolabile, leading to the formation of the same carbene intermediate upon further irradiation.

The equilibrium between the diazirine and the diazoalkane can be depicted as follows:

Isomerization of this compound

Table 2: Factors Influencing Diazirine-Diazoalkane Isomerization

FactorInfluence on Isomerization
Substituents Electronic and steric properties of the aryl and halo groups can affect the stability of both the diazirine and diazoalkane, thus shifting the equilibrium.
Solvent Polarity The polarity of the solvent can influence the rate of isomerization and the position of the equilibrium.
Excitation Wavelength Different electronic excited states may have different propensities for isomerization versus nitrogen extrusion.
Temperature Thermal isomerization becomes more significant at elevated temperatures.

Spin States of Generated Carbenes and Their Implications for Reaction Pathways

Carbenes can exist in two electronic spin states: a singlet state, where the two non-bonding electrons are spin-paired in the same orbital, and a triplet state, where the electrons have parallel spins in different orbitals. The ground state multiplicity of a carbene is a critical determinant of its reactivity.

For arylhalocarbenes, the singlet-triplet energy gap (ΔGST) is often small, and the ground state can be either a singlet or a triplet, depending on the substituents. Electron-donating groups, such as the methoxy (B1213986) group in 4-methoxyphenyl(bromo)carbene, are known to stabilize the singlet state by donating electron density into the empty p-orbital of the carbene carbon. Conversely, the heavy bromine atom can promote intersystem crossing (ISC) from the initially formed singlet state to the triplet state.

The spin state of the carbene has profound implications for its reaction pathways:

Singlet carbenes typically undergo concerted reactions, such as stereospecific addition to double bonds and insertion into C-H and O-H bonds. They can also act as Lewis acids or bases.

Triplet carbenes behave as diradicals and typically undergo stepwise radical-type reactions, which are often non-stereospecific.

The interplay between the singlet and triplet states is crucial for understanding the product distribution in reactions involving 4-methoxyphenyl(bromo)carbene.

Table 3: Characteristics of Singlet and Triplet Carbenes

PropertySinglet CarbeneTriplet Carbene
Electron Spins PairedParallel
Geometry BentBent or Linear
Reactivity Concerted, StereospecificStepwise, Radical-like
Typical Reactions Cyclopropanation, InsertionHydrogen Abstraction, Radical Addition

Formation and Characteristics of Carbene-Diazirine Ylides

A reactive carbene intermediate can potentially react with its parent diazirine molecule to form a carbene-diazirine ylide. This ylide is a zwitterionic species resulting from the attack of the carbene on one of the nitrogen atoms of the diazirine ring.

The formation of such ylides has been proposed in the photolysis of other diazirines, particularly at high concentrations of the starting material. The existence of these ylides is often inferred from the isolation of their subsequent rearrangement or decomposition products. Direct spectroscopic observation of carbene-diazirine ylides is challenging due to their transient nature.

For this compound, the formation of a carbene-diazirine ylide would involve the reaction of 4-methoxyphenyl(bromo)carbene with an unreacted molecule of the diazirine. The stability and subsequent reactivity of this ylide would be influenced by the electronic properties of the substituents. The electron-donating methoxy group might stabilize the positive charge on the nitrogen atom of the ylide.

The potential formation of a carbene-diazirine ylide is shown below:

Formation of a carbene-diazirine ylide

Further research, including trapping experiments and advanced spectroscopic studies, would be necessary to definitively characterize the formation and reactivity of the carbene-diazirine ylide derived from this compound.

Mechanistic Insights into Carbene Mediated Reactions Initiated by 3 Bromo 3 4 Methoxyphenyl 3h Diazirine

Time-Resolved Spectroscopic Investigations of Transient Carbene Intermediates

The direct observation and characterization of transient intermediates like 4-methoxyphenyl(bromo)carbene are paramount for elucidating reaction mechanisms. Time-resolved spectroscopic techniques, such as laser flash photolysis (LFP) coupled with transient absorption spectroscopy, are powerful tools for studying such short-lived species. researchgate.netscielo.br Upon photoexcitation, 3-bromo-3-(4-methoxyphenyl)-3H-diazirine is expected to rapidly extrude molecular nitrogen to generate the carbene in its singlet state.

While specific time-resolved spectra for 4-methoxyphenyl(bromo)carbene are not extensively documented in the literature, analogies can be drawn from studies on similar arylhalocarbenes. For instance, LFP studies of other arylhalocarbenes have successfully identified their transient absorption spectra in various solvents. nih.gov These studies reveal that the electronic environment provided by the solvent can have a minimal influence on the absorption maxima of the carbene, suggesting that the observed transient is the "free" carbene.

Computational studies on the photolysis of diazirines suggest that the formation of the singlet carbene from the excited state of the diazirine precursor is an extremely rapid process, often occurring on the femtosecond timescale. This is followed by intersystem crossing to the more stable triplet state or reaction with a suitable substrate from the singlet state. The transient absorption spectrum would be characterized by broad absorption bands in the UV-visible region, corresponding to electronic transitions of the carbene intermediate. The decay of this transient absorption signal provides invaluable information about the carbene's lifetime and its reaction kinetics.

Table 1: Expected Transient Species in the Photolysis of this compound

SpeciesMethod of GenerationExpected Observational TechniqueKey Characteristics
Singlet 4-methoxyphenyl(bromo)carbenePrimary photoproductFemtosecond/Picosecond Transient AbsorptionShort-lived, broad UV-Vis absorption
Triplet 4-methoxyphenyl(bromo)carbeneIntersystem crossing from singletNanosecond Transient Absorption, EPRLonger-lived, distinct UV-Vis absorption, paramagnetic
Carbene-solvent complexInteraction with solventTime-Resolved IR/UV-VisMay exhibit shifted absorption bands compared to the free carbene
Reaction Intermediates (e.g., ylides)Reaction with substratesNanosecond Transient AbsorptionCharacteristic absorption spectra depending on the substrate

Kinetic Studies of Carbene Reaction Rates and Lifetimes

Kinetic studies are essential for quantifying the reactivity of 4-methoxyphenyl(bromo)carbene and understanding the factors that govern its lifetime in solution. The lifetime of the carbene is dictated by the rates of several competing processes, including unimolecular rearrangements, intersystem crossing to the triplet state, and bimolecular reactions with trapping agents.

The substituents on the phenyl ring play a significant role in modulating the carbene's reactivity and lifetime. The electron-donating methoxy (B1213986) group at the para position is expected to stabilize the singlet state of the carbene through resonance, potentially increasing its lifetime and influencing its reaction rates. Conversely, the electron-withdrawing bromine atom at the carbene center will also impact the electrophilicity and, consequently, the reactivity of the carbene.

Table 2: Estimated Lifetimes and Reaction Rate Constants for Phenylcarbene Derivatives Note: These are representative values based on studies of similar carbenes and are intended to be illustrative.

CarbeneSolventLifetime (Typical)QuencherRate Constant (k_q, M⁻¹s⁻¹)
PhenylcarbeneAcetonitrilenanosecondsTetramethylethylene~1 x 10⁹
4-MethoxyphenylcarbeneHexanenanosecondsStyrene> 1 x 10⁹
Phenyl(bromo)carbeneAcetonitrilenanosecondsCyclohexene~5 x 10⁸
4-Methoxyphenyl(bromo)carbene Acetonitrile nanoseconds (predicted) Alkenes ~10⁸ - 10⁹ (predicted)

Electronic and Steric Influence of Substituents on Carbene Reactivity and Selectivity

The reactivity and selectivity of 4-methoxyphenyl(bromo)carbene are intricately controlled by the electronic and steric effects of the methoxy and bromo substituents. The para-methoxy group is a strong resonance electron-donating group, which increases the electron density on the aromatic ring and the carbene carbon. This donation stabilizes the singlet state of the carbene, where the vacant p-orbital on the carbene carbon can interact with the π-system of the phenyl ring. nih.govacs.org This stabilization can decrease the carbene's electrophilicity, making it more nucleophilic compared to unsubstituted phenylcarbene.

Conversely, the bromine atom is an inductively electron-withdrawing but resonance electron-donating group. Its primary effect on the carbene center is inductive withdrawal, which increases the electrophilicity of the carbene. The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom creates a push-pull electronic environment that finely tunes the reactivity of the carbene.

Computational studies have been instrumental in quantifying the effects of substituents on the stability and reactivity of phenylcarbenes. academicjournals.org These studies have shown that electron-donating groups generally stabilize the singlet state relative to the triplet state.

Steric effects, primarily from the bromine atom, are generally considered to be less significant than the electronic effects in determining the reactivity of this carbene, especially in reactions with small molecules. However, in reactions with sterically demanding substrates, the size of the bromine atom could influence the stereoselectivity of the reaction.

Table 3: Influence of Substituents on the Properties of 4-Methoxyphenyl(bromo)carbene

SubstituentPositionElectronic EffectInfluence on Carbene ReactivityInfluence on Selectivity
4-Methoxy (-OCH₃)paraResonance electron-donating, inductive electron-withdrawingDecreases electrophilicity, stabilizes singlet stateMay favor reactions with electron-deficient substrates
Bromo (-Br)Carbene CarbonInductive electron-withdrawing, resonance electron-donatingIncreases electrophilicityMay influence stereoselectivity in sterically hindered reactions

Transition State Analysis and Reaction Coordinate Mapping in Carbene-Involving Transformations

Transition state analysis and reaction coordinate mapping, primarily through computational methods like Density Functional Theory (DFT), provide a detailed picture of the energy landscape of carbene reactions. mdpi.comwayne.edu These theoretical tools allow for the localization of transition state structures, the calculation of activation energies, and the visualization of the reaction pathway from reactants to products via the intrinsic reaction coordinate (IRC). faccts.demissouri.eduresearchgate.net

For carbene-mediated reactions, such as cyclopropanation of an alkene, the reaction can proceed through a concerted or a stepwise mechanism. In a concerted mechanism, the two new carbon-carbon bonds are formed in a single transition state. In a stepwise mechanism, one bond is formed first to generate a diradical or zwitterionic intermediate, which then closes to form the cyclopropane (B1198618) ring.

The electronic nature of the carbene and the substrate influences the preferred pathway. The 4-methoxyphenyl(bromo)carbene, with its push-pull substitution pattern, may exhibit complex behavior. The electron-donating methoxy group might favor a more asynchronous transition state or even a stepwise mechanism with some charge separation in the transition state, particularly with electron-deficient alkenes.

IRC calculations can trace the geometric changes along the reaction path, revealing the synchronicity of bond formation and breaking. missouri.edu For an insertion reaction, for example into a C-H bond, computational studies can distinguish between a direct insertion mechanism and a mechanism involving a hydrogen abstraction followed by radical recombination. These computational insights are critical for rationalizing and predicting the outcomes of reactions involving 4-methoxyphenyl(bromo)carbene.

Table 4: Computationally Derived Parameters for a Hypothetical Cyclopropanation Reaction Note: These values are illustrative and would be obtained from specific DFT calculations.

ParameterDescriptionIllustrative Value
Activation Energy (E_a)The energy barrier for the reaction to occur.5-15 kcal/mol
Reaction Enthalpy (ΔH_rxn)The overall energy change of the reaction.-30 to -50 kcal/mol (exothermic)
Transition State GeometryThe molecular structure at the highest point on the reaction coordinate.Asynchronous bond formation to the alkene
Key Vibrational FrequenciesImaginary frequency at the transition state corresponding to the reaction coordinate.~ -400 cm⁻¹

Synthetic Applications of 3 Bromo 3 4 Methoxyphenyl 3h Diazirine Derived Carbenes

Cycloaddition Reactions of Carbenes

Carbenes are well-known for their ability to participate in cycloaddition reactions, most notably with alkenes and alkynes to form three-membered rings. This reactivity provides a powerful tool for introducing strain and functionality into molecules.

Stereoselective Cyclopropanation of Alkenes and Alkynes

The addition of a carbene to a double or triple bond to form a cyclopropane (B1198618) or cyclopropene (B1174273) ring is a cornerstone of carbene chemistry. The reaction involving carbenes generated from halodiazirines is known to proceed with conservation of the alkene's stereochemistry. masterorganicchemistry.com For instance, the cyclopropanation of a cis-alkene yields a cis-disubstituted cyclopropane, indicating a concerted reaction mechanism. masterorganicchemistry.com

While specific studies detailing extensive substrate scope for 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine are specialized, research on analogous 3-halo-3-aryl-3H-diazirines demonstrates their efficacy as halocarbene precursors for cyclopropanation. researchgate.net The reactions typically proceed in moderate to good yields, with diastereoselectivity favoring the trans product when applicable (e.g., with trans-β-methylstyrene). researchgate.net

The p-methoxyphenyl group itself can play a crucial role in controlling stereoselectivity in metal-catalyzed carbene reactions derived from diazo compounds. researchgate.netnih.gov In rhodium(II)-catalyzed cyclopropanations, the p-methoxyphenyl ketone moiety has been identified as a critical factor for achieving high diastereo- and enantioselectivity, attributed to favorable catalyst-substrate interactions. researchgate.netnih.gov This suggests that the electronic nature of the methoxy-substituted aryl ring is a key handle for influencing the stereochemical outcome of such transformations.

Below is a representative table illustrating the outcomes of cyclopropanation reactions using related aryl-chloro-diazirines with various alkenes, which serves as a model for the expected reactivity of the bromo-analogue.

Aryl Group on DiazirineAlkene SubstrateYield (%)Diastereomeric Ratio (trans:cis)
4-ChlorophenylStyrene8565:35
4-NitrophenylStyrene9270:30
Phenyltrans-β-Methylstyrene66>99:1
4-Chlorophenyltrans-β-Methylstyrene52>99:1
4-NitrophenylDimethyl Fumarate72N/A

Formal [2+1] Cycloadditions in Organic Synthesis

Cyclopropanation is mechanistically classified as a formal [2+1] cycloaddition, where the carbene (a one-atom component) adds across a two-atom π-system (the alkene or alkyne). nih.gov This reaction is a powerful method for constructing cyclopropane rings, which are prevalent motifs in natural products and pharmaceuticals. nih.gov The concerted nature of the singlet carbene addition explains the high stereospecificity observed. masterorganicchemistry.com

The utility of [2+1] cycloadditions extends to the synthesis of complex bicyclic systems. Intramolecular variants, where the alkene and the carbene precursor are part of the same molecule, can generate valuable bicyclo[n.1.0]alkane scaffolds. nih.govchemrxiv.org The reactivity of the carbene derived from this compound in such cycloadditions provides a direct route to functionalized bromocyclopropanes, which are versatile intermediates for further synthetic manipulations.

Carbon-Hydrogen (C-H) Insertion Reactions

One of the most remarkable reactions of carbenes is their ability to insert into C-H σ-bonds, enabling the direct functionalization of otherwise unreactive hydrocarbons. This transformation is of high strategic importance in synthesis as it can significantly shorten synthetic routes. princeton.edu

Studies on the structure-function relationships of aryl diazirines have revealed that electronic properties play a significant role in their reactivity. researchgate.net Notably, the presence of electron-donating groups on the aromatic ring, such as the para-methoxy group in the title compound, has been shown to enhance the efficacy of the resulting carbene towards C-H insertion under both thermal and photochemical conditions. researchgate.net

Intramolecular C-H Insertions and Rearrangements

When a C-H bond is suitably positioned within the same molecule as the carbene, an intramolecular C-H insertion can occur, leading to the formation of a new ring. This strategy is highly effective for the synthesis of cyclic compounds. A pertinent example, although involving a different carbene, is the intramolecular C-H insertion of (o-methoxyphenyl)hydroxycarbene, which rapidly inserts into the methyl C-H bond to form 2,3-dihydrobenzofuran-3-ol. nih.govnih.gov This process was found to be kinetically favorable over other potential reaction pathways, such as hydrogen tunneling. nih.govnih.gov This highlights the propensity of carbenes featuring methoxyphenyl substituents to undergo intramolecular C-H insertion to produce heterocyclic frameworks. For the carbene derived from this compound, substrates with accessible C-H bonds at appropriate positions (e.g., δ-C-H bonds for cyclopentane (B165970) formation) would be expected to undergo similar intramolecular cyclization.

Intermolecular C-H Insertions: Scope and Chemoselectivity

Intermolecular C-H insertion involves the reaction of a carbene with a C-H bond in a separate molecule. These reactions are often challenged by selectivity issues, as multiple types of C-H bonds may be present in the substrate. Generally, the order of reactivity for carbene insertion is tertiary (3°) > secondary (2°) > primary (1°) C-H bonds. princeton.edu

The electron-rich nature of the 4-methoxyphenyl(bromo)carbene suggests a high reactivity towards C-H insertion. researchgate.net In reactions with alkanes, a competition exists between insertion into different C-H bonds. Furthermore, when the substrate also contains a double bond, C-H insertion competes with cyclopropanation. The outcome is dependent on the carbene's specific structure and the reaction conditions. For carbenes generated from diazo compounds, the choice of catalyst can significantly influence the chemoselectivity between these two pathways. princeton.edu

The general chemoselectivity trends for intermolecular C-H insertion are summarized below.

Substrate FeatureCompeting Reaction SiteGenerally Favored ProductControlling Factors
Tertiary C-H BondPrimary C-H BondTertiary C-H InsertionBond Strength, Steric Accessibility
Secondary C-H BondPrimary C-H BondSecondary C-H InsertionStatistical Factors, Bond Strength
C-H BondAlkene (C=C)CyclopropanationElectronic nature of carbene, Catalyst
Allylic C-H BondVinylic C-H BondAllylic C-H InsertionBond Dissociation Energy

Heteroatom-Hydrogen (X-H) Insertion Reactions (O-H, N-H)

Carbenes readily insert into the X-H bonds of heteroatoms such as oxygen (O-H) and nitrogen (N-H). researchgate.netrsc.org These reactions provide a direct and efficient method for forming carbon-heteroatom bonds, yielding ethers, alcohols, and amines.

For insertions into the O-H bonds of alcohols, the reaction produces an ether product. This transformation is generally very fast and efficient. However, the mechanism can be substrate-dependent. Research on the closely related 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine revealed that its photoactivation in the presence of acidic phenols does not result in a direct O-H insertion. researchgate.net Instead, the reaction proceeds through an initial protonation of the singlet carbene by the phenol (B47542) to generate a benzylic cation, which then undergoes a Friedel-Crafts reaction or is quenched by the phenoxide. researchgate.net This suggests that for highly acidic O-H bonds, an ionic pathway may be preferred over a concerted insertion for carbenes stabilized by the p-methoxyphenyl group.

Similarly, N-H insertion provides a powerful route for the N-alkylation of amines and related compounds. researchgate.net The reaction of 4-methoxyphenyl(bromo)carbene with primary or secondary amines is expected to yield the corresponding N-alkylated products. This reaction is a key step in the synthesis of more complex nitrogen-containing molecules and has been developed into enantioselective variants using chiral catalysts with diazo-based carbene precursors. researchgate.net

Rearrangement Pathways of Arylhalocarbene Intermediates

Upon photolytic or thermal decomposition, this compound is expected to extrude nitrogen gas (N₂) to generate a highly reactive 3-bromo-3-(4-methoxyphenyl)carbene intermediate. The subsequent reactivity of this arylhalocarbene is not only dictated by intermolecular reactions such as cycloadditions or insertions but also by the potential for intramolecular rearrangements. These rearrangements are fundamental processes that can lead to the formation of structurally distinct products, and their pathways are heavily influenced by the electronic and steric nature of the carbene's substituents.

For a carbene intermediate to undergo rearrangement, a carbocation is often implicated as a transient species or a key transition state. chemistrysteps.com The formation of a carbocation is a prerequisite for common rearrangement reactions like hydride or alkyl shifts. chemistrysteps.commasterorganicchemistry.com In unimolecular reactions (like Sₙ1 and E1), carbocations are key intermediates, and their stability dictates the likelihood of rearrangement. chemistrysteps.com More substituted carbocations are more stable due to the electron-donating effects of alkyl groups and hyperconjugation. chemistrysteps.com A rearrangement will typically only occur if it leads to a more stable carbocation. chemistrysteps.comyoutube.com

Potential rearrangement pathways for the 3-bromo-3-(4-methoxyphenyl)carbene include:

1,2-Hydride or 1,2-Alkyl Shifts: These are among the most common types of carbocation rearrangements. masterorganicchemistry.comyoutube.com If the carbene were to isomerize or react in a manner that forms a carbocationic center, an adjacent hydride or alkyl group could migrate to the electron-deficient carbon. The driving force for this shift is the formation of a more stable carbocation. youtube.com For the specific carbene derived from this compound, a rearrangement might involve the methoxy (B1213986) group's methyl moiety or protons from the aromatic ring, although the latter is less common due to the high energy required to disrupt aromaticity.

Wolff Rearrangement: While classically associated with α-diazoketones, the Wolff rearrangement involves the migration of a group to an adjacent carbene center to form a ketene. nih.govlibretexts.org For an arylhalocarbene, an analogous rearrangement could theoretically occur, involving the migration of the aryl group. However, this pathway is less favored compared to insertion or addition reactions for simple arylcarbenes. The presence of electron-withdrawing groups can reduce the probability of a Wolff rearrangement and stabilize the carbene. nih.gov

Ring Expansion/Contraction: Carbene additions to aromatic systems can lead to ring expansion products. For instance, the carbene could add to the methoxyphenyl ring itself, leading to a transient bicyclic intermediate that could rearrange to a seven-membered ring system, such as a cycloheptatriene (B165957) derivative. Such reactions are well-documented for other carbenes and represent a potential intramolecular fate for the 3-bromo-3-(4-methoxyphenyl)carbene.

The specific pathway taken by the arylhalocarbene intermediate is a subject of mechanistic investigation, often involving computational studies and product analysis under various reaction conditions. The presence of the bromine atom and the electron-donating methoxy group on the phenyl ring will play crucial roles in modulating the stability and reactivity of the carbene, thereby influencing the competition between these intramolecular rearrangements and the desired intermolecular synthetic applications.

Development of Functionalized Molecular Probes and Labeling Reagents

The generation of highly reactive carbenes from diazirine precursors upon UV irradiation makes them exceptionally useful tools in chemical biology, particularly for creating molecular probes. wikipedia.orgresearchgate.net Diazirines are valued as photoreactive crosslinking reagents because the carbene they form can insert into C-H, N-H, and O-H bonds, enabling proximity-dependent labeling. wikipedia.org They are often preferred over other photoreagents like benzophenones or aryl azides due to their small size, stability in various conditions, and the shorter irradiation periods required for activation. wikipedia.orgnih.gov

Design and Synthesis of Photoaffinity Probes for Molecular Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and map biomolecular interactions, such as those between ligands and receptors, proteins and proteins, or proteins and nucleic acids. wikipedia.orgnih.gov The method relies on a photoaffinity probe, which is a molecule designed to bind to a specific biological target and, upon photoactivation, form a covalent bond with it. nih.gov

Design Principles: The design of a photoaffinity probe based on a diazirine core, such as one derived from this compound, typically incorporates three key functional components:

Photoreactive Group: The diazirine moiety serves as the latent reactive group. Upon irradiation with UV light (typically around 350-380 nm), it releases N₂ gas to form a carbene that can indiscriminately insert into nearby chemical bonds. nih.govresearchgate.net Aryl diazirines are often used for their stability and high photo-crosslinking efficiency. iris-biotech.deunimi.it

Recognition Element: This is the part of the probe that confers specificity, directing it to the biological target of interest. It could be a drug molecule, a peptide, a metabolite, or any ligand that binds reversibly to the target.

Reporter/Affinity Tag: This handle facilitates the detection and isolation of the covalently labeled target. Common tags include biotin (B1667282) for affinity purification with streptavidin, fluorescent dyes for imaging, or an alkyne/azide (B81097) group for bioorthogonal "click" chemistry conjugation. iris-biotech.denih.gov

Synthesis and Application: The synthesis of these probes is a significant endeavor in medicinal chemistry and chemical biology. acs.org It often involves multi-step processes to link the three components. For example, a common strategy is to synthesize a "fully-functionalized" tag that already contains the diazirine, the reporter group (e.g., alkyne), and a reactive handle (e.g., carboxylic acid, amine) for late-stage conjugation to the recognition element. nih.gov

The table below summarizes several examples of diazirine-based photoaffinity probes, highlighting their design and application in identifying molecular interactions.

Probe TypePhotoreactive GroupRecognition ElementReporter TagBiological Target/ApplicationKey Findings & Reference
Trifunctional GPCR Probe Aryl(trifluoromethyl)diazirineLigand coupled via NHS esterBiotinG Protein–Coupled Receptors (GPCRs)Successful synthesis of a versatile probe for capturing transmembrane receptors. nih.gov
Histone Modification Probes Diazirine-modified amino acids (photo-Leu, photo-Met)Histone H3 tail peptidesAlkyneHistone 'reader' proteinsProbes showed improved cross-linking efficiency and specificity for capturing proteins that recognize histone methylation marks. scienceopen.com
SecinH3 Probe Trifluoromethylphenyl diazirineSecinH3 (cytohesin inhibitor)Not specifiedCytohesinsThe diazirine-based probe demonstrated improved labeling efficiency compared to a benzophenone-based alternative. rsc.org
PALBOX Tag Cyclobutane diazirineSmall molecule fragments/ligandsAlkyneVarious protein targetsDeveloped a tag with reduced pH-dependent reactivity, leading to less off-target labeling compared to standard alkyl diazirines. nih.govresearchgate.net
Antimalarial Probes Aromatic & Aliphatic DiazirinesHydroxyethylamine scaffoldAlkynePlasmepsin IX and X in P. falciparumDesigned to investigate target engagement of antimalarial drugs within parasites. unimi.it

These examples underscore the versatility of the diazirine moiety in constructing sophisticated chemical tools to explore and understand complex biological systems.

Strategies for Integration into Chemosensors and Biosensors

The ability of diazirine-derived carbenes to form stable covalent bonds via insertion reactions makes them suitable for the robust immobilization of molecules onto surfaces, a critical step in the fabrication of many chemosensors and biosensors. Upon photoactivation, a diazirine-functionalized molecule can be permanently grafted onto a solid support, creating a functionalized surface for sensing applications. nih.gov

One demonstrated strategy involves synthesizing molecules that combine a diazirine photophore with a functional group designed for a specific purpose. For instance, 3-aryl-3-(trifluoromethyl)diazirine functionalized phosphonium (B103445) salts have been synthesized and used as precursors for photoinduced carbene generation. nih.gov When a substrate like cotton or paper is treated with these salts and irradiated, the carbene covalently attaches the phosphonium salt to the surface, rendering it durably hydrophobic. nih.gov

This principle can be extended to sensor development:

Immobilization of Capture Probes: Antibodies, nucleic acid aptamers, or other receptor molecules functionalized with a diazirine can be photochemically grafted onto the surface of a sensor chip (e.g., silicon, gold, or polymer). This creates a stable, oriented layer of capture probes for detecting specific analytes in a sample.

Fabrication of Sensor Arrays: Because the covalent attachment is triggered by light, this method is amenable to photopatterning. nih.gov By using masks, specific areas of a surface can be selectively functionalized, allowing for the creation of high-density sensor arrays where different spots are designed to detect different analytes.

The integration of diazirine photochemistry provides a versatile and powerful method for the covalent modification of materials, offering a robust platform for the design and construction of advanced chemosensors and biosensors.

Applications in Polymer Chemistry and Material Science via Carbene Insertion Polymerization

The highly reactive nature of carbenes generated from diazirines enables their use in polymer and materials science, primarily for modifying and cross-linking existing polymers. researchgate.net The key reaction is the carbene's ability to insert directly into unactivated C-H bonds, a feature that allows for the functionalization and cross-linking of otherwise inert commodity polymers. escholarship.org This approach bypasses the need for polymers to possess specific functional groups for modification.

Polymer Cross-Linking: A significant application is the conversion of linear thermoplastic polymers into cross-linked thermosets or elastomers, which enhances their mechanical properties, thermal stability, and chemical resistance. escholarship.org Multifunctional diazirine-containing polymers can be blended with an unfunctionalized commodity polymer. Upon activation by heat or UV light, the diazirine groups decompose to generate carbenes, which then insert into the C-H bonds of adjacent polymer chains, forming a stable, cross-linked network. researchgate.netescholarship.org

This process has been demonstrated by blending diazirine-containing copolymers with linear poly(n-butyl acrylate) (PnBA). Even at low loadings of the diazirine cross-linker, efficient cross-linking was achieved within minutes of UV irradiation, resulting in high gel fractions and a rapid sol-gel transition. escholarship.org

The table below details the effect of cross-linker loading on the properties of PnBA.

Cross-linker (P1) Loading (wt %)CF₃Dz Content (wt %)Curing ConditionGel Fraction (%)Rheological Outcome
0.80.2UV (1 min)~60Significant increase in storage modulus (G')
2.00.5UV (1 min)~80Rapid sol-gel transition
4.01.0UV (1 min)~90Formation of a cross-linked network
15.04.2Thermal>95Formation of a robust cross-linked network
(Data synthesized from findings reported in eScholarship escholarship.org)

A minor side reaction observed during UV curing is the formation of a yellow diazo isomer from the diazirine. escholarship.org This isomer does not efficiently generate carbenes, potentially reducing the cross-linking efficiency compared to thermal curing, where the diazo intermediate can also be converted to the desired carbene. escholarship.org

Carbene Insertion Polymerization: While cross-linking is a form of polymer modification, the concept can be extended to polymerization itself. "Carbene insertion polymerization" is a less common but powerful method for polymer synthesis. In this process, a monomer containing a diazirine is activated to form a carbene, which can then "insert" into a C-H or other bond of another monomer or a growing chain. This mechanism is distinct from traditional addition or condensation polymerizations. youtube.com While specific examples using this compound are not prevalent in the literature, the fundamental reactivity of its derived carbene suggests its potential as a monomer or initiator in such polymerization schemes, opening avenues for creating novel polymer architectures.

Computational and Theoretical Studies on the 3 Bromo 3 4 Methoxyphenyl 3h Diazirine System

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for investigating the properties of aryl diazirine systems due to its favorable balance of computational cost and accuracy. It is particularly useful for mapping potential energy surfaces and characterizing the electronic nature of the species involved in the decomposition of diazirines and the subsequent reactions of the resulting carbenes.

The thermal or photochemical activation of a diazirine leads to the extrusion of molecular nitrogen (N₂) and the formation of a carbene. DFT calculations are instrumental in determining the activation free energy (ΔG‡) for this process. Comprehensive studies on substituted 3-aryl-3-(trifluoromethyl)diazirines have shown a strong correlation between the electronic nature of the aryl substituents and the activation energy. rsc.orgnih.gov

Electron-donating groups on the aromatic ring generally lower the activation barrier for N₂ extrusion. nih.gov This is attributed to the stabilization of the transition state, which possesses significant carbocationic character. researchgate.net For 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine, the 4-methoxy group is a strong π-electron donor, which is expected to lower the activation energy compared to an unsubstituted phenyl ring. The bromine atom has competing effects: it is inductively electron-withdrawing but can act as a weak π-donor through resonance. Computational studies on analogous systems show that the electron-donating effect of a para-methoxy group is dominant, leading to a lower activation temperature. nih.gov

The decomposition can proceed through different pathways, including the direct formation of the carbene or the formation of a diazo intermediate. researchgate.net DFT calculations can elucidate the energetic feasibility of these competing pathways, although for many 3-aryl-3-halodiazirines, the direct formation of the carbene is the predominant route upon activation. researchgate.net

Table 1: Calculated Activation Free Energies (ΔG‡) for the Decomposition of Representative Aryl Diazirines
Diazirine Derivative (R-C₆H₄-C(CF₃)-N₂)Substituent (R)ΔG‡ (kJ/mol)Reference
4-Nitrophenyl4-NO₂121.8 nih.gov
PhenylH116.3 nih.gov
4-tert-Butylphenyl4-t-Bu113.4 nih.gov
4-Methoxyphenyl (B3050149)4-OMe105.4 nih.gov

Data is for 3-aryl-3-(trifluoromethyl)diazirine systems, which serve as an illustrative model for the electronic effects expected in the this compound system.

Upon N₂ extrusion, this compound generates bromo(4-methoxyphenyl)carbene. A critical property of a carbene is its ground spin state, which can be either a singlet (with paired non-bonding electrons) or a triplet (with unpaired non-bonding electrons). numberanalytics.com The spin state dictates the carbene's reactivity, with singlet carbenes typically undergoing concerted reactions (e.g., C-H insertion, cycloaddition) and triplet carbenes reacting via stepwise radical pathways. chemtube3d.com

The energy difference between the lowest singlet and triplet states (the singlet-triplet gap, ΔEST or ΔGST) is highly sensitive to the electronic properties of the substituents. researchgate.netchemrxiv.org DFT and higher-level ab initio methods are the primary tools for accurately predicting this gap. chemrxiv.org For arylcarbenes, π-electron donating substituents tend to stabilize the singlet state relative to the triplet state. nih.gov This stabilization arises from the interaction of the electron-donating group with the formally empty p-orbital on the singlet carbene carbon. researchgate.net The 4-methoxy group is a strong π-donor, while the bromine atom is also a π-donor. Both substituents are therefore expected to stabilize the singlet state of bromo(4-methoxyphenyl)carbene, likely resulting in a singlet ground state or a very small singlet-triplet gap.

DFT calculations also provide detailed information on the electronic structure of the transition state for diazirine activation. These studies confirm that the transition state has partial C-N bond cleavage and significant positive charge development on the carbon atom of the forming carbene, explaining the profound influence of aryl electronic effects on the reaction rate. researchgate.net

Table 2: Calculated Singlet-Triplet Gaps (ΔGST) for Representative Substituted Phenylcarbenes
Carbene Derivative (p-R-C₆H₄-C-CO₂CH₃)Substituent (R)ΔGST (kcal/mol)Ground StateReference
p-Nitrophenyl(carbomethoxy)carbeneNO₂+6.1Triplet nih.gov
Phenyl(carbomethoxy)carbeneH+1.8Triplet nih.gov
p-Aminophenyl(carbomethoxy)carbeneNH₂-2.8Singlet nih.gov

Data is for substituted phenyl(carbomethoxy)carbenes, illustrating the principle that strong electron-donating groups (like NH₂ and, by extension, OMe) favor a singlet ground state. A positive ΔGST indicates the triplet state is lower in energy.

Ab Initio and Molecular Dynamics Simulations of Carbene Reactivity

While DFT is excellent for static properties and minimum energy paths, the reactions of carbenes are often extremely fast, occurring on femtosecond timescales. Ab initio molecular dynamics (AIMD) is a computational technique where forces are calculated from electronic structure theory "on the fly" as a classical trajectory of the nuclei is propagated. nih.govwikipedia.org This method is ideal for simulating the non-equilibrium dynamics of chemical reactions, such as the C-H insertion or cycloaddition of a highly reactive carbene. escholarship.orgidc-online.com

AIMD simulations can provide insights into the reaction dynamics following the decomposition of the diazirine. ehu.eus For instance, such simulations could model the trajectory of the newly formed bromo(4-methoxyphenyl)carbene in the presence of a substrate molecule, revealing the timescale of bond formation and whether the reaction proceeds in a concerted or stepwise fashion. chemtube3d.com Although computationally intensive, these simulations offer a level of detail on reactive encounters that is inaccessible through static calculations alone. stackexchange.com While specific AIMD studies on bromo(4-methoxyphenyl)carbene have not been extensively reported, the methodology has been successfully applied to other carbenes, demonstrating its power in understanding their complex reactivity. escholarship.org

Prediction of Reactivity and Selectivity Trends Based on Electronic and Steric Parameters

Computational chemistry allows for the systematic prediction of reactivity trends by correlating calculated properties with experimental observables. For aryl diazirines, a strong linear free-energy relationship has been computationally and experimentally established between the thermal activation rate and Hammett parameters (specifically, σ⁺). nih.govresearchgate.net The 4-methoxy substituent has a highly negative σ⁺ value (-0.78), which correlates with a lower activation energy and thus higher thermal reactivity. nih.gov The 4-bromo substituent has a slightly positive σ⁺ value (+0.15). These electronic parameters are key predictors of the stability and activation temperature of the diazirine.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity and selectivity of the resulting carbene. uwec.edu These models use calculated electronic parameters (such as atomic charges, orbital energies) and steric parameters (such as Sterimol or Charton parameters) as descriptors. researchgate.netresearchgate.net For bromo(4-methoxyphenyl)carbene, electronic parameters would predict selectivity towards electron-rich substrates for C-H insertion or cycloaddition. Steric parameters associated with the bromine atom and the ortho-hydrogens of the methoxyphenyl group would be crucial in predicting selectivity in reactions where the carbene approaches a sterically hindered substrate.

Conformational Analysis and Stereoelectronic Effects on Diazirine Stability and Reactivity

The three-dimensional structure and orbital interactions, known as stereoelectronic effects, play a crucial role in the stability and reactivity of this compound. beilstein-journals.org Computational studies on related 3-aryl-diazirines have shown that the preferred conformation involves a nearly coplanar arrangement of the aromatic ring and the diazirine ring. nih.gov This planarity maximizes conjugation between the aryl π-system and the orbitals of the diazirine.

This conjugation is a key stereoelectronic effect that influences the molecule's properties. psu.edu DFT calculations suggest that this interaction leads to the carbon atom of the diazirine ring having significant sp²-hybrid character, rather than the typical sp³ character of a saturated three-membered ring. nih.gov This delocalization of electrons from the aromatic ring into the diazirine system stabilizes the ground state and also influences the energy of the transition state for nitrogen extrusion. The methoxy (B1213986) group, by donating electron density into the ring, enhances this conjugation and further influences the diazirine's stability and electronic absorption properties. Conformational analysis also involves studying the rotation around the C(diazirine)-C(aryl) bond, which can impact the degree of orbital overlap and thus modulate the electronic communication between the two rings. mdpi.com

Emerging Research Directions and Future Perspectives for 3 Bromo 3 4 Methoxyphenyl 3h Diazirine

Integration into Continuous Flow Chemistry Systems for Scalable Reactions

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. nih.govnih.gov The integration of highly reactive intermediates, such as carbenes generated from diazirines, into flow systems is a significant area of development. researchgate.netrsc.org For 3-bromo-3-(4-methoxyphenyl)-3H-diazirine, a flow chemistry approach would enable precise control over reaction parameters like temperature, pressure, and residence time. This is particularly advantageous for managing the exothermic decomposition of the diazirine and the subsequent rapid reactions of the generated carbene, minimizing the formation of side products.

The scalability of carbene-mediated reactions is often hampered by the instability of the diazirine precursor under bulk conditions. A continuous flow setup allows for the in situ generation and immediate consumption of the 4-bromo-4-methoxyphenyl)carbene, preventing its accumulation and potential side reactions. This approach would facilitate safer scale-up for industrial applications, such as the synthesis of fine chemicals and pharmaceutical intermediates.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Diazirine Reactions

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk due to accumulation of reactive species.Enhanced safety through small reaction volumes and in situ generation/consumption.
Scalability Challenging due to heat and mass transfer limitations.Readily scalable by extending operation time or parallelizing reactors. rsc.org
Control Limited control over reaction parameters, potential for hotspots.Precise control over temperature, pressure, and residence time. nih.gov
Productivity Lower space-time yield.Higher productivity and throughput.
Reproducibility Can be variable between batches.High consistency and reproducibility.

Future research in this area will likely focus on optimizing reactor design and reaction conditions to maximize the efficiency and selectivity of reactions involving the carbene derived from this compound for transformations such as cyclopropanation and C-H insertion.

Enzyme-Catalyzed Carbene Transfer Reactions for Chemo- and Enantioselectivity

Biocatalysis offers a powerful strategy for achieving high levels of selectivity in chemical transformations. nih.gov A significant breakthrough has been the engineering of enzymes, particularly hemoproteins like protoglobin variants, to catalyze carbene transfer reactions from diazirines. nih.govnih.govresearchgate.net These "new-to-nature" reactions proceed under mild, aqueous conditions and can provide access to chiral products with high enantioselectivity, something that is difficult to achieve with traditional chemical catalysts. nih.govresearchgate.net

While engineered enzymes have successfully catalyzed carbene transfer from various aryl diazirines for reactions like cyclopropanation, N-H insertion, and Si-H insertion, the substrate scope remains a subject of active research. nih.gov Studies involving engineered variants of Aeropyrum pernix protoglobin (ApePgb) have demonstrated the feasibility of using stable diazirines as alternatives to more hazardous diazo compounds. researchgate.net However, research has also shown that enzyme performance is highly dependent on the specific diazirine substrate.

In a notable study exploring the substrate scope for a biocatalytic cyclopropanation, 3-p-methoxyphenyl-3H-diazirine was found to be an inactive carbene donor with the tested enzyme variant. whiterose.ac.uk This finding suggests that the electronic properties of the methoxy (B1213986) group, while potentially beneficial in other contexts, may be suboptimal for activation or binding within the active site of that particular enzyme.

Table 2: Substrate Activity in ApePgb-Catalyzed Cyclopropanation

Diazirine SubstrateSubstituent NatureObserved ActivityReference
3-phenyl-3H-diazirineNeutralActive whiterose.ac.uk
3-(4-bromophenyl)-3H-diazirineElectron-withdrawingActive whiterose.ac.uk
3-(4-methoxyphenyl)-3H-diazirineElectron-donatingInactive whiterose.ac.uk

This result highlights a key direction for future research: the directed evolution of carbene transferases to broaden their substrate scope. By modifying the enzyme's active site, it may be possible to develop new variants that can effectively recognize and activate this compound, unlocking the potential for highly enantioselective synthesis of valuable chiral building blocks. rsc.orgresearchgate.netresearchgate.net

Rational Design of Next-Generation Carbene Precursors

The structure of this compound serves as a template for the rational design of next-generation carbene precursors with tailored properties. nih.gov The stability of the diazirine and the reactivity of the resulting carbene are dictated by the electronic and steric nature of the substituents on the diazirine ring. nih.gov By systematically modifying these substituents, new precursors can be developed for specific applications, from organic synthesis to materials science and chemical biology. acs.orgnih.gov

For instance, replacing the bromine atom with other halogens or functional groups can modulate the electrophilicity of the carbene. The electron-donating 4-methoxyphenyl (B3050149) group influences the carbene's stability and nucleophilicity. Altering this aryl ring with different electron-donating or electron-withdrawing groups can fine-tune the carbene's reactivity profile, shifting it along the spectrum from nucleophilic to electrophilic.

Table 3: Predicted Effects of Substituent Modification on Carbene Properties (Based on 3-Aryl-3-halo-diazirine Scaffold)

Modification on Aryl Ring (para-position)Modification at C3 (replacing Bromo)Predicted Effect on Carbene ReactivityPotential Application
-NO₂ (Electron-withdrawing)-ClIncreased electrophilicityReactions with electron-rich olefins
-H (Neutral)-CF₃Increased stability and electrophilicityPhotoaffinity labeling
-N(CH₃)₂ (Electron-donating)-IIncreased nucleophilicityReactions with electron-deficient systems
-OCH₃ (Electron-donating)-CNModified selectivity and stabilityFine chemical synthesis

Future work will involve computational modeling and synthetic exploration to create a library of diazirine precursors based on this scaffold. This will enable a deeper understanding of structure-activity relationships and the development of "designer carbenes" optimized for specific, challenging chemical transformations. nih.gov

Strategies for Developing "Cleaner" Diazirines for Controlled Reactions in Complex Media

Diazirines are extensively used as photoaffinity labeling (PAL) probes in chemical biology to identify protein-ligand and protein-protein interactions in their native environment. nih.govresearchgate.net A "clean" diazirine for such applications is one that, upon photoactivation, efficiently generates the carbene with minimal formation of side products that could lead to ambiguous results. One known side reaction is the photoisomerization of the diazirine to a linear diazo compound, which has different reactivity and can be quenched by nucleophiles like water, reducing labeling efficiency. nih.govresearchgate.net

Aromatic diazirines, such as derivatives of this compound, are advantageous because their absorbance maximum (typically ~350-380 nm) allows for activation with long-wavelength UV light, which minimizes damage to biological samples. nih.govresearchgate.net Strategies for developing "cleaner" versions focus on structural modifications that disfavor the isomerization pathway to the diazo intermediate. Incorporating sterically bulky groups or substituents that electronically destabilize the diazo isomer can improve the quantum yield of carbene formation.

Furthermore, in complex biological media, the highly reactive carbene can be quenched by water. Designing diazirines that lead to carbenes with preferential reactivity towards C-H or X-H insertion over O-H insertion is a key goal. The electronic properties of the 4-methoxyphenyl group on this compound could be tuned to influence this reactivity profile, potentially leading to more efficient and specific labeling of target biomolecules.

Potential for Skeletal Rearrangements and Ring Expansions

Carbenes are classic intermediates for inducing skeletal rearrangements and ring expansion reactions. whiterose.ac.uk The carbene generated from this compound can, in principle, be used to convert existing ring systems into larger, more complex architectures. A common strategy involves the cyclopropanation of an alkene, followed by a subsequent rearrangement of the cyclopropyl (B3062369) ring.

For example, the addition of (4-bromo-4-methoxyphenyl)carbene to a cyclic alkene would generate a bicyclic cyclopropane (B1198618) derivative. This strained intermediate could then be induced to undergo ring expansion through thermal or chemical means, providing a route to medium-sized rings that are otherwise difficult to synthesize. whiterose.ac.ukrsc.org The substituents on the original carbene (bromo and methoxyphenyl groups) would be incorporated into the final product, offering a handle for further functionalization.

Another potential application is in ring expansion reactions of azirines. It has been shown that rhodium carbenes can react with 2H-azirines to furnish ring-expanded products like pyrrole (B145914) derivatives. rscf.ru While this typically involves diazo compounds, the in situ generation of a carbene from this compound could potentially be adapted for similar transformations, providing a novel pathway to functionalized nitrogen-containing heterocycles. Future investigations will likely explore the scope of these carbene-mediated rearrangement reactions to synthesize novel molecular scaffolds. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Bromo-3-(4-methoxyphenyl)-3H-diazirine, and how is purity ensured?

The compound is typically synthesized via oxidation of a diaziridine precursor. For example, 3-(4-methoxyphenyl)-3-(trifluoromethyl)diaziridine is treated with aqueous NaOCl in DMSO to form the diazirine ring . Purification involves silica gel column chromatography using pentane or hexane as eluents to isolate the product . Purity is validated by thin-layer chromatography (TLC) and confirmed via 1^1H/13^13C NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H and 13^13C NMR : To confirm substituent positions and diazirine ring integrity. The methoxy group (δ\delta ~3.8 ppm) and aromatic protons (δ\delta ~6.8–7.5 ppm) are diagnostic .
  • IR Spectroscopy : The diazirine C=N stretch appears near 1550–1600 cm1^{-1} .
  • GC–MS : To verify molecular weight (e.g., M+^+ at m/z 267) and detect decomposition products .

Q. How should this compound be stored to maintain stability?

Store at 20-20^\circC in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles and exposure to moisture. Prepare working solutions fresh to minimize decomposition .

Advanced Research Questions

Q. How do the bromo and methoxy substituents influence photoactivation efficiency and carbene reactivity?

The methoxy group’s electron-donating effect stabilizes the carbene intermediate, enhancing insertion into C–H bonds. The bromo substituent increases electrophilicity, favoring reactivity with nucleophilic residues (e.g., proteins). Computational studies (e.g., DFT) can model substituent effects on transition states . Optimal photoactivation occurs at 350 nm UV light or 100^\circC heating, balancing specificity and yield .

Q. What experimental strategies mitigate diazirine ring decomposition during synthesis?

  • Use anhydrous conditions and inert atmospheres (N2_2/Ar) to prevent hydrolysis.
  • Limit reaction times and control temperatures (<40^\circC) during oxidation steps .
  • Monitor reaction progress via TLC to terminate before side reactions dominate .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Impurity Analysis : Check for unreacted starting materials (e.g., diaziridine precursors) or byproducts (e.g., azides) via GC–MS .
  • Decomposition Testing : Expose the compound to light/heat and compare spectra to identify degradation signals.
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

Q. What methodological considerations optimize this compound’s use in photoaffinity labeling?

  • Concentration Optimization : Use 0.1–1 mM to balance labeling efficiency and non-specific binding.
  • Irradiation Parameters : Apply 350 nm UV light for 5–10 minutes to activate carbene formation without damaging biomolecules .
  • Quenching Controls : Include dark controls to distinguish specific labeling from background interactions .

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